2,2-Difluoro-2-(oxetan-3-yl)ethan-1-amine 2,2-Difluoro-2-(oxetan-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564570
InChI: InChI=1S/C5H9F2NO/c6-5(7,3-8)4-1-9-2-4/h4H,1-3,8H2
SMILES: C1C(CO1)C(CN)(F)F
Molecular Formula: C5H9F2NO
Molecular Weight: 137.13 g/mol

2,2-Difluoro-2-(oxetan-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC13564570

Molecular Formula: C5H9F2NO

Molecular Weight: 137.13 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-(oxetan-3-yl)ethan-1-amine -

Specification

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
IUPAC Name 2,2-difluoro-2-(oxetan-3-yl)ethanamine
Standard InChI InChI=1S/C5H9F2NO/c6-5(7,3-8)4-1-9-2-4/h4H,1-3,8H2
Standard InChI Key OANLWXASPWBDAP-UHFFFAOYSA-N
SMILES C1C(CO1)C(CN)(F)F
Canonical SMILES C1C(CO1)C(CN)(F)F

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure consists of a central ethanamine backbone substituted with two fluorine atoms and an oxetan-3-yl group at the second carbon. The oxetane ring introduces angle strain (approximately 20–30 kcal/mol), which enhances reactivity compared to larger cyclic ethers like tetrahydrofuran. The fluorine atoms, positioned geminally on the same carbon, create a strong dipole moment, influencing both electronic and steric properties.

Key Structural Data:

PropertyValueSource
IUPAC Name2,2-difluoro-2-(oxetan-3-yl)ethanamine
CAS Number1783697-93-7
SMILESNCC(C1COC1)(F)F
InChIKeyOANLWXASPWBDAP-UHFFFAOYSA-N
Molecular Weight137.13 g/mol

The canonical SMILES representation highlights the connectivity: the amine group (-NH₂) is bonded to a carbon that also carries two fluorine atoms and the oxetane ring.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves nucleophilic substitution or ring-opening reactions between oxetane derivatives and fluorinated amine precursors. For example, 3-oxetanone may undergo condensation with a difluoroethylamine derivative under controlled conditions.

Critical Reaction Parameters:

  • Temperature: Maintained between 0–25°C to prevent ring-opening side reactions.

  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency.

  • Catalysts: Lewis acids such as boron trifluoride (BF₃) may facilitate fluorination.

Analytical Validation

Post-synthesis, the compound is purified via column chromatography and validated using:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine environment (δ ≈ -120 ppm for geminal difluorides).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 137.13 aligns with the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with optimized protocols .

Physicochemical Properties

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O-C oxetane), and 1150 cm⁻¹ (C-F).

  • Ultraviolet-Visible (UV-Vis): No significant absorption above 250 nm, minimizing interference in biological assays .

Comparison with Analogous Compounds

Structural Analogues

CompoundMolecular FormulaKey Differences
2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amineC₉H₁₉NO₂Bulkier isopropyl group reduces solubility
2,2-Difluoro-1-(oxan-3-yl)ethan-1-amineC₇H₁₃F₂NOSix-membered oxane ring lowers strain

The target compound’s smaller ring size (oxetane vs. oxane) increases rigidity, potentially improving target binding .

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